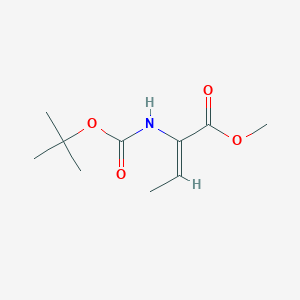

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYHIDZJUDGETM-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl carbamate and methyl acrylate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of methyl acrylate.

Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Hydrolysis: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Deprotection: Free amine.

Scientific Research Applications

Synthesis and Derivatives

The compound is primarily utilized as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for the generation of derivatives that can exhibit enhanced biological activities.

Table 1: Common Synthetic Pathways Involving (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

2.1. Hematopoietic Prostaglandin D Synthase Inhibition

Recent studies indicate that this compound exhibits potential as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). This inhibition is relevant for treating conditions such as:

- Neurodegenerative diseases

- Duchenne muscular dystrophy

- Chronic inflammatory conditions

The compound's role as an H-PGDS inhibitor has been highlighted in patents and research articles, emphasizing its therapeutic potential in various medical conditions where prostaglandin D2 plays a pathological role .

Table 2: Therapeutic Uses of H-PGDS Inhibitors

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Duchenne Muscular Dystrophy | Reduces inflammatory response | |

| Asthma | Modulates airway inflammation | |

| Chronic Obstructive Pulmonary Disease | Decreases airway hyperreactivity |

3.1. Synthesis of Novel Compounds

A study detailed the synthesis of methyl 2-amino derivatives using this compound as a starting material, demonstrating its utility in creating compounds with enhanced bioactivity against specific targets .

Research involving the compound has shown promising results in vitro, where derivatives exhibited significant inhibition of target enzymes related to inflammation and cancer progression. The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better efficacy and selectivity .

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate: Features a Boc-protected amino group and a methyl ester.

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoic acid: Similar structure but with a carboxylic acid instead of a methyl ester.

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enol: Similar structure but with an alcohol instead of a methyl ester.

Uniqueness

This compound is unique due to its combination of a Boc-protected amino group and a methyl ester, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the Boc group until deprotection is required makes it particularly valuable in multi-step synthetic pathways.

Biological Activity

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate is a compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. Despite its promising structural features, the specific biological activities of this compound remain underexplored. This article aims to summarize the available data regarding its biological activity, including synthesis pathways, potential mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₂₅N₁O₆ |

| Molecular Weight | 299.37 g/mol |

| Appearance | White powder |

| Functional Groups | Tert-butoxycarbonyl, amine group |

The compound features a tert-butoxycarbonyl (Boc) group, which is often used to protect amines during chemical reactions, enhancing the compound's utility in synthetic applications.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the but-2-enoate structure.

- Introduction of the tert-butoxycarbonyl group.

- Amine protection and subsequent reactions to yield the final product.

These multi-step processes allow for precise control over the compound's structure, which is crucial for its application in various chemical reactions.

Comparative Studies

To better understand the biological potential of this compound, it is useful to compare it with related compounds:

Case Studies and Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of similar compounds. For example:

- Inhibition of HSET (KIFC1) : Research indicates that compounds with similar structures can inhibit HSET, a protein critical for mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death .

- Transport Mechanisms : Studies on amino acid-based compounds show that modifications like those found in this compound can affect their transport across cellular membranes, impacting their bioavailability and efficacy .

- Prostaglandin D Synthase Inhibition : The role of H-PGDS in inflammation suggests that derivatives of this compound could be explored for anti-inflammatory applications due to their potential to modulate prostaglandin levels .

Q & A

Q. What are the optimal synthetic conditions for achieving high stereochemical purity of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate?

- Methodological Answer : To ensure high stereochemical purity, employ Boc-protection under inert atmospheres (e.g., nitrogen) using catalysts like Pd(OAc)₂ or RhCl₃. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or chiral HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). For reproducibility, document variables such as solvent polarity, temperature, and catalyst loading in a controlled experimental design (Table 1) .

Q. Table 1: Example Experimental Variables for Synthesis Optimization

| Variable | Tested Conditions | Analytical Method |

|---|---|---|

| Catalyst | Pd(OAc)₂, RhCl₃ | HPLC (chiral column) |

| Solvent | DCM, THF, MeCN | TLC (UV visualization) |

| Temperature | 25°C, 40°C, 60°C | NMR (¹H/¹³C) |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and enoate geometry (coupling constants for Z-configuration).

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and Boc groups).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in reported degradation kinetics of this compound under acidic conditions be resolved?

- Methodological Answer : Conduct controlled stability studies across pH gradients (1–7) at 25°C and 40°C. Use HPLC to quantify degradation products and calculate rate constants. Apply Arrhenius analysis to extrapolate shelf-life. Discrepancies may arise from impurities or buffer interactions; include buffer controls (e.g., phosphate vs. acetate) and replicate experiments (n ≥ 3). Statistical tools like ANOVA or Tukey’s HSD test can identify significant variables .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. Compare with experimental data (e.g., substituent effects on regioselectivity). Validate predictions using kinetic isotope effects (KIE) or Hammett plots. Align computational parameters (basis sets, solvation models) with theoretical frameworks for nucleophilic attack .

Q. How to design an environmental fate study for this compound in aquatic systems?

- Methodological Answer : Follow ISO guidelines for abiotic/biotic transformations:

- Hydrolysis : Test at pH 4, 7, 9 (25–50°C) with LC-MS monitoring.

- Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight chambers.

- Biodegradation : Use OECD 301F tests with activated sludge.

Include controls (dark, sterile) and measure intermediates via GC-MS. Data should inform ecological risk assessments, addressing gaps noted in safety profiles .

Methodological Frameworks

Q. How to integrate this compound into peptide synthesis workflows while minimizing epimerization?

- Methodological Answer : Use low-temperature (−20°C) coupling conditions with HOBt/DIC activation. Monitor epimerization via Marfey’s reagent derivatization and UPLC. Optimize resin swelling (e.g., DMF vs. DCM) and deprotection steps (TFA/DCM 1:1 v/v). Compare yields and purity across solid-phase vs. solution-phase methodologies .

Q. What statistical approaches are suitable for analyzing variability in catalytic asymmetric synthesis yields of this compound?

- Methodological Answer : Apply multivariate regression to correlate catalyst loading, solvent polarity, and temperature with enantiomeric excess (ee). Use Box-Behnken designs for response surface modeling. Outliers should be scrutinized for experimental errors (e.g., moisture contamination) using Grubbs’ test. Replicate high-yield conditions to confirm reproducibility .

Data Presentation Standards

- Tables : Include error margins (e.g., ±SD), statistical significance indicators (e.g., *p < 0.05), and standardized units (SI).

- Figures : Label axes clearly (e.g., "Time (h)" vs. "% Degradation") and highlight critical regions (e.g., inflection points in kinetic curves).

- Referencing : Cite primary literature and validated databases (e.g., PubChem, Reaxys) while avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.